Cas no 207924-92-3 ((S)-Boc-4-amino-pentanoic Acid)

(S)-Boc-4-amino-pentanoic Acid is a chiral, protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, ensuring stability under various reaction conditions while allowing selective deprotection when required. Its carboxylic acid moiety facilitates further derivatization or coupling reactions, making it a versatile intermediate. The (S)-configuration ensures enantioselectivity in asymmetric synthesis, which is critical for producing biologically active compounds. This compound is particularly valuable in the preparation of peptidomimetics and small-molecule pharmaceuticals, where high purity and controlled stereochemistry are essential. Its compatibility with standard solid-phase peptide synthesis protocols further enhances its utility.
(S)-Boc-4-amino-pentanoic Acid structure
207924-92-3 structure
Product Name:(S)-Boc-4-amino-pentanoic Acid
CAS No:207924-92-3
MF:C10H19NO4
MW:217.26216340065
MDL:MFCD06410963
CID:910560
PubChem ID:2755918
Update Time:2025-10-19

(S)-Boc-4-amino-pentanoic Acid Chemical and Physical Properties

Names and Identifiers

    • (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid
    • (4S)-4-[(tert-butoxycarbonyl)amino]pentanoic acid
    • (S)-BOC-4-AMINO-PENTANOIC ACID,
    • Pentanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (4S)- (9CI)
    • (4S)-4-({[(2-Methyl-2-Propanyl)Oxy]Carbonyl}Amino)Pentanoic Acid
    • (4S)-4-(Boc-amino)-pentanoic acid
    • MFCD06410963
    • EN300-6745652
    • (4S)-4-{[(tert-butoxy)carbonyl]amino}pentanoic acid
    • (4S)-4-((TERT-BUTOXYCARBONYL)AMINO)PENTANOIC ACID
    • CS-0207732
    • AKOS015999111
    • BS-22033
    • SCHEMBL6375701
    • (S)-4-((tert-Butoxycarbonyl)amino)pentanoicacid
    • 207924-92-3
    • A879422
    • (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • (S)-Boc-4-amino-pentanoic acid
    • AT29896
    • Pentanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (4S)-
    • (S)-Boc-4-amino-pentanoic Acid
    • MDL: MFCD06410963
    • Inchi: 1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
    • InChI Key: CVYVXURBKURNKE-ZETCQYMHSA-N
    • SMILES: O(C(N[C@@H](C)CCC(=O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 217.13100
  • Monoisotopic Mass: 217.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • PSA: 75.63000
  • LogP: 2.15530

(S)-Boc-4-amino-pentanoic Acid Pricemore >>

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(S)-Boc-4-amino-pentanoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:207924-92-3)(S)-Boc-4-amino-pentanoic Acid
Order Number:A879422
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:00
Price ($):602.0/172.0
Email:sales@amadischem.com

(S)-Boc-4-amino-pentanoic Acid Related Literature

Additional information on (S)-Boc-4-amino-pentanoic Acid

Introduction to (S)-Boc-4-amino-pentanoic Acid (CAS No. 207924-92-3)

The compound (S)-Boc-4-amino-pentanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 207924-92-3, is a significant molecule in the field of pharmaceutical chemistry and biotechnology. This compound belongs to the class of protected amino acids, specifically featuring a tert-butoxycarbonyl (Boc) group on the nitrogen atom, which serves as a protecting group in peptide synthesis. The (S)-configuration indicates the stereochemical arrangement of the chiral center, making it a crucial building block for enantiomerically pure pharmaceuticals.

In recent years, there has been a growing interest in the development of enantioselective drugs due to their improved efficacy and reduced side effects compared to racemic mixtures. The demand for high-quality chiral intermediates has surged, with (S)-Boc-4-amino-pentanoic Acid being one of the sought-after compounds in this domain. Its utility spans across various therapeutic areas, including central nervous system disorders, infectious diseases, and cancer treatment.

The synthesis of (S)-Boc-4-amino-pentanoic Acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to achieve the desired stereochemical outcome. These methods not only enhance the efficiency of production but also minimize environmental impact, aligning with the principles of green chemistry.

Recent studies have highlighted the importance of protected amino acids in drug discovery and development. For instance, a groundbreaking study published in the journal Organic Process Research & Development demonstrated that incorporating (S)-Boc-4-amino-pentanoic Acid into peptide libraries significantly improved the yield and purity of target peptides. This finding underscores the compound's critical role in constructing complex biomolecules.

Furthermore, the pharmaceutical industry has leveraged computational chemistry tools to optimize synthetic routes for (S)-Boc-4-amino-pentanoic Acid. Molecular modeling and density functional theory (DFT) calculations have been instrumental in predicting reaction outcomes and identifying optimal conditions for synthesis. These advancements not only accelerate the development process but also reduce costs associated with trial-and-error experimentation.

In clinical settings, derivatives of (S)-Boc-4-amino-pentanoic Acid have shown promise in treating various diseases. For example, researchers have explored its potential as a precursor for developing novel antibiotics targeting resistant bacterial strains. The Boc-protected group facilitates easy incorporation into larger peptide chains, enabling the design of antibiotics with enhanced binding affinity and specificity.

Another area where this compound has made significant contributions is in cancer therapy. A recent publication in Journal of Medicinal Chemistry described how analogs of (S)-Boc-4-amino-pentanoic Acid exhibit inhibitory effects on key enzymes involved in tumor growth. By modulating these enzymatic pathways, researchers aim to develop targeted therapies that minimize toxicity while maximizing therapeutic benefits.

The versatility of (S)-Boc-4-amino-pentanoic Acid extends beyond its role as a chiral building block. It has also been utilized in material science applications, particularly in the development of smart polymers and biodegradable materials. These materials find applications in drug delivery systems, where precise control over molecular architecture is essential for achieving desired release profiles.

As research continues to evolve, new applications for (S)-Boc-4-amino-pentanoic Acid are likely to emerge. Innovations in synthetic chemistry and biotechnology are expected to further expand its utility across multiple industries. Collaborative efforts between academia and industry are crucial for translating laboratory discoveries into practical solutions that address global health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:207924-92-3)(S)-Boc-4-amino-pentanoic Acid
A879422
Purity:99%/99%
Quantity:5g/1g
Price ($):602.0/172.0
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